2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-5-7-11(8-6-10)23-9-14(22)19-16-21-20-15(24-16)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBVTZBMGLCOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate chlorinated aromatic aldehyde under acidic conditions.
Coupling with Chlorophenoxy Acetyl Chloride: The thiadiazole intermediate is then reacted with 4-chlorophenoxy acetyl chloride in the presence of a base such as triethylamine. This step forms the acetamide linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring is known to interact with metal ions, which can be crucial for its biological activity. Additionally, the chlorophenyl groups can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar structure but with different substitution patterns on the phenyl ring.
2-(4-bromophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide: Bromine instead of chlorine, which can affect reactivity and biological activity.
2-(4-chlorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide: Fluorine substitution, which can influence the compound’s electronic properties and interactions.
Uniqueness
2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorophenyl and thiadiazole moieties provides a versatile framework for further functionalization and application in various fields.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, including anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential applications in cancer therapy.
The molecular formula of this compound is with a molecular weight of approximately 358.8 g/mol . The compound features a thiadiazole ring that contributes to its biological activity.
Synthesis
The synthesis of this compound involves the reaction of 5-(2-chlorophenyl)-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base like sodium acetate. The reaction conditions and purification methods play crucial roles in the yield and purity of the final product.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds similar to our target compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
-
In Vitro Studies :
-
The compound's cytotoxicity was evaluated using the MTT assay. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example:
Compound Cell Line IC50 (µM) This compound MCF-7 10.10 Similar Thiadiazole Derivative HepG2 9.6
-
The compound's cytotoxicity was evaluated using the MTT assay. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example:
The mechanism underlying the anticancer activity involves:
- Induction of Apoptosis : Studies show that treatment with these thiadiazole derivatives increases the Bax/Bcl-2 ratio and activates caspase pathways, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases (S and G2/M) in treated cells.
Case Studies
A notable study focused on the evaluation of various thiadiazole derivatives revealed that modifications in their structure significantly affected their biological activity. For instance:
- Compound Variations : Substituting different groups on the thiadiazole ring led to variations in IC50 values. A compound with an ethoxy group exhibited an IC50 value of 5.36 µM , demonstrating enhanced activity compared to others.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
